![molecular formula C17H23ClN4O2 B5701764 3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea](/img/structure/B5701764.png)
3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea
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Overview
Description
3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl chloride
- tert-Butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
3-Tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-11(2)22(16(23)20-17(3,4)5)10-14-19-15(21-24-14)12-6-8-13(18)9-7-12/h6-9,11H,10H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQQMJQBHIAECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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